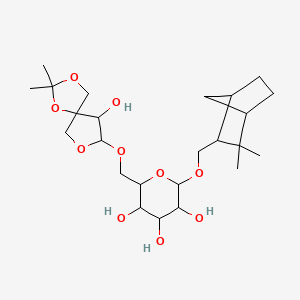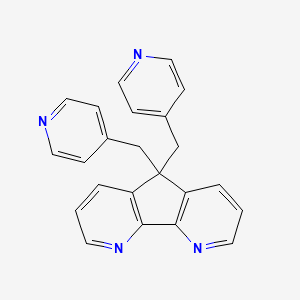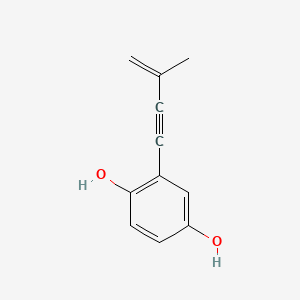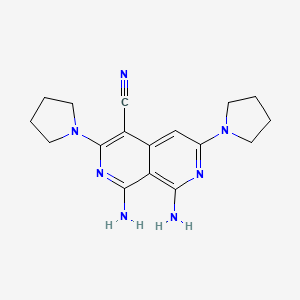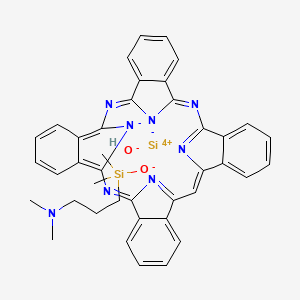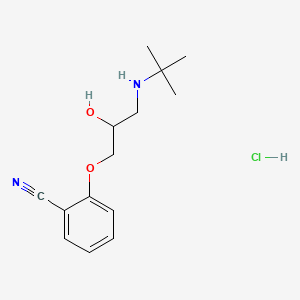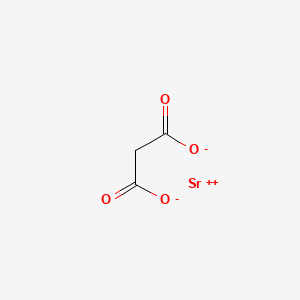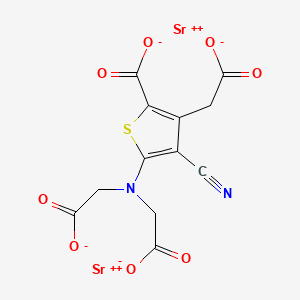
SMI-16a
Vue d'ensemble
Description
SMI-16a est un inhibiteur sélectif des kinases PIM, ciblant spécifiquement PIM1 et PIM2. Ces kinases sont des kinases sérine/thréonine qui jouent un rôle crucial dans la survie cellulaire, la prolifération et l'apoptose. This compound a fait l'objet de nombreuses études pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer, en raison de sa capacité à inhiber l'activité des kinases PIM .
Applications De Recherche Scientifique
SMI-16a a une large gamme d'applications en recherche scientifique. En chimie, il est utilisé comme composé d'outil pour étudier l'inhibition des kinases PIM et leur rôle dans divers processus cellulaires. En biologie, this compound est utilisé pour étudier les effets de l'inhibition de la kinase PIM sur la prolifération cellulaire, l'apoptose et la survie . En médecine, this compound est étudié comme agent thérapeutique potentiel pour le traitement de divers cancers, notamment la leucémie, le cancer de la prostate et le cancer du sein . En outre, this compound a des applications dans l'industrie, en particulier dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant les kinases PIM.
Mécanisme d'action
Le mécanisme d'action de this compound implique l'inhibition des kinases PIM, en particulier PIM1 et PIM2. Ces kinases sont impliquées dans diverses voies cellulaires qui régulent la survie cellulaire, la prolifération et l'apoptose. En inhibant l'activité des kinases PIM, this compound perturbe ces voies, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose dans les cellules cancéreuses . Les cibles moléculaires de this compound comprennent les kinases PIM elles-mêmes, ainsi que les molécules de signalisation en aval impliquées dans la régulation du cycle cellulaire et l'apoptose.
Mécanisme D'action
SMI-16a, also known as PIM1/2 Kinase Inhibitor VI or 2,4-Thiazolidinedione, 5-[(4-propoxyphenyl)methylene]-, is a potent and selective inhibitor of Pim kinases . This compound has been the subject of numerous studies due to its potential therapeutic applications, particularly in cancer treatment .
Target of Action
this compound primarily targets Pim1 and Pim2 kinases . These kinases play crucial roles in cell survival, proliferation, and differentiation . The IC50 values of this compound for Pim1 and Pim2 are 0.15 μM and 0.02 μM, respectively .
Mode of Action
this compound acts as an ATP-competitive inhibitor against Pim-1/2 kinases . By binding to the ATP-binding pocket of these kinases, this compound prevents ATP from associating with the kinases, thereby inhibiting their activity .
Biochemical Pathways
The inhibition of Pim kinases by this compound affects several biochemical pathways. For instance, it has been shown to enhance BMP-2 mediated synthetic metabolic signals while inhibiting TGF-β signals . This dual action can lead to the restoration of osteoblastogenesis that has been suppressed by inhibitory factors .
Result of Action
this compound has been shown to inhibit the growth of various cancer cells and induce apoptosis . It also leads to cell cycle arrest at the G1 phase in certain cell types . In multiple myeloma (MM) animal models, this compound effectively prevents bone destruction while inhibiting MM tumor growth .
Analyse Biochimique
Biochemical Properties
SMI-16a interacts with Pim1 and Pim2 enzymes, proteins that play a crucial role in cell proliferation and survival . The IC50 values of this compound for Pim1, Pim2, and PC3 cells are 0.15, 0.02, and 48 μM, respectively . These interactions are crucial for the biochemical reactions involving this compound .
Cellular Effects
This compound has been shown to inhibit the growth of various cancer cells, including DU145, PC3, K562, LNCaP, and MV4-11 . It also inhibits the phosphorylation of the Pim1 target protein Bad in DU145 cells . This compound induces apoptosis and cell cycle arrest at the G1 phase in DU145 cells .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with Pim1 and Pim2 enzymes . It inhibits these enzymes, leading to changes in gene expression and cellular metabolism . This results in the inhibition of cell proliferation and induction of apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . The activity of this compound can be switched ON or OFF by reversible photoisomerization between the inactive E and the active Z isomer . This suggests that this compound has a stable structure that can withstand these changes over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, mice can tolerate a daily intraperitoneal injection of 50 mg/kg of this compound for five days, but a dosage of 100 mg/kg shows significant toxicity . Treatment with this compound five days per week can reduce tumor growth by about 50% without causing weight loss .
Metabolic Pathways
This compound is involved in various metabolic pathways . For example, it has been shown to downregulate metabolites such as glucose, lipids, and amino acids, resulting in the reduction of related metabolites and ATP .
Méthodes De Préparation
La synthèse de SMI-16a implique plusieurs étapes, commençant par la préparation de la structure de base. Le composé est généralement synthétisé par une série de réactions chimiques, notamment des réactions de condensation et de cyclisation. La voie de synthèse spécifique et les conditions de réaction peuvent varier, mais impliquent généralement l'utilisation de réactifs tels que les aldéhydes, les amines et les thiols
Analyse Des Réactions Chimiques
SMI-16a subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés, mais impliquent généralement des modifications de la structure de base de this compound, conduisant à des dérivés ayant des activités biologiques différentes.
Comparaison Avec Des Composés Similaires
SMI-16a est l'un des nombreux inhibiteurs de la kinase PIM qui ont été développés pour la recherche et les applications thérapeutiques. Des composés similaires comprennent SMI-4a, SGI-1776, JP11646 et DHPCC-9 . Comparé à ces composés, this compound est unique dans sa sélectivité pour PIM1 et PIM2, ainsi que dans sa capacité à induire l'apoptose et l'arrêt du cycle cellulaire dans les cellules cancéreuses . La structure chimique spécifique de this compound contribue également à ses propriétés uniques et à ses activités biologiques.
Propriétés
IUPAC Name |
(5E)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)8-11-12(15)14-13(16)18-11/h3-6,8H,2,7H2,1H3,(H,14,15,16)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWOSXZUTXXXQF-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SMI-16a acts as an inhibitor of the PIM2 kinase. [, , , , , , ] PIM2 is a serine/threonine kinase often overexpressed in multiple myeloma cells and contributes to cell survival and drug resistance. By inhibiting PIM2, this compound promotes apoptosis and potentially overcomes drug resistance in myeloma cells. [, , , , ]
A: Interestingly, this compound, alongside its analog SMI-4a, demonstrates a unique ability to reduce PIM2 protein levels in MM cells, particularly under acidic conditions. [] This effect is in contrast to other PIM inhibitors like AZD1208, CX-6258, and PIM447. [] While the exact mechanism requires further investigation, it suggests this compound might be triggering PIM2 degradation, potentially through ubiquitination-independent proteasomal degradation pathways. []
A: this compound exhibits enhanced activity in acidic environments, mirroring the conditions found in the bone marrow microenvironment where MM cells reside. [, ] This acid-dependent activity is linked to its ability to:
- Increase cytotoxicity: this compound preferentially induces MM cell death at lower pH levels (6.4-6.8) compared to physiological pH (7.4). []
- Enhance drug accumulation: It counteracts the reduced intracellular accumulation of drugs like doxorubicin and mitoxantrone observed in acidic conditions, potentially by affecting the activity of drug efflux transporters like BCRP. [, ]
- Target clonogenic MM cells: Its ability to suppress colony formation and tumorigenicity is more pronounced in acidic environments, suggesting preferential targeting of drug-resistant MM progenitors. []
ANone: Yes, research indicates that this compound can potentially overcome drug resistance mechanisms in MM cells. It achieves this through:
- BCRP inhibition: this compound appears to suppress the drug efflux function of BCRP (breast cancer resistance protein), a transporter often overexpressed in drug-resistant MM cells. [, ] This inhibition could lead to increased intracellular retention of chemotherapeutic agents. [, ]
- Targeting "Side Population" Cells: this compound effectively targets and reduces the "side population" of MM cells. [, ] This subpopulation is known for its high drug resistance and likely contains cancer stem cells, contributing to disease relapse. []
ANone: Preclinical studies suggest synergistic anti-myeloma effects when this compound is combined with:
- Proteasome Inhibitors: this compound can mitigate the PIM2 protein increase induced by proteasome inhibitors like bortezomib and carfilzomib. [] This suggests a potential for combination therapy to enhance MM cell death by simultaneously targeting multiple survival pathways. []
- Hyperthermia: Co-treatment with this compound and hyperthermia leads to enhanced reduction of PIM2-driven survival factors (IRF4, c-Myc) and potentiates cell death in MM cells. []
A: The HDAC1-IRF4-PIM2 axis is crucial for MM cell growth and survival. [] Research indicates that:
- HDAC1 inhibition downregulates IRF4, a transcription factor that regulates PIM2 expression. []
- This compound, in combination with HDAC inhibitors like MS-275 (Entinostat), demonstrates cooperative induction of MM cell death, even in the presence of bone marrow stromal cells (BMSCs). [, ]
ANone: Yes, this compound has shown promising results in preclinical in vivo models of MM:
- Mouse Models: this compound effectively reduced tumor burden and bone lesions while promoting bone formation in a mouse model using the 5TGM1 MM cell line. []
- Acidic Microenvironment: Importantly, pretreatment of 5TGM1 cells with this compound under acidic conditions (pH 6.8) almost entirely abolished their tumorigenic capacity in vivo, highlighting the compound's potential in targeting MM cells within the acidic bone marrow niche. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


